

In Vitro Electrophysiological Profile of Buthalital Sodium: A Technical Guide

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Compound of Interest		
Compound Name:	Buthalital sodium	
Cat. No.:	B1668093	Get Quote

Disclaimer: Direct in vitro electrophysiological data for **Buthalital sodium** is not readily available in peer-reviewed literature. This guide extrapolates its potential effects based on the well-documented actions of structurally similar short-acting thiobarbiturates, such as thiopental and methohexital. **Buthalital sodium** is a barbiturate derivative that was investigated as a short-acting anesthetic but never commercially marketed[1]. Its chemical structure, sodium 5-allyl-5-isobutyl-2-thiobarbiturate, suggests a mechanism of action primarily centered on the modulation of GABA-A receptors, a hallmark of the barbiturate class[2].

Core Mechanism of Action: GABA-A Receptor Modulation

The principal in vitro electrophysiological effect of short-acting barbiturates is the potentiation of GABA-A receptor function. These receptors are ligand-gated ion channels that, upon binding the neurotransmitter gamma-aminobutyric acid (GABA), open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and inhibition of neurotransmission.

Barbiturates, including likely **Buthalital sodium**, are positive allosteric modulators of GABA-A receptors[3][4]. They bind to a site on the receptor distinct from the GABA binding site and do not alter the binding affinity of GABA. Instead, their primary effect is to increase the duration of the chloride channel opening when GABA is bound, thereby enhancing the inhibitory effect of GABA[3]. At higher concentrations, some barbiturates can directly activate the GABA-A receptor, causing the channel to open even in the absence of GABA.



Signaling Pathway

The interaction of **Buthalital sodium** with the GABA-A receptor can be visualized as follows:

Caption: Modulation of the GABA-A receptor by **Buthalital sodium**.

Quantitative Data on Related Short-Acting Barbiturates

The following tables summarize quantitative data on the electrophysiological effects of barbiturates structurally and functionally related to **Buthalital sodium**.

Table 1: Effects of Barbiturates on GABA-A Receptor Currents



Compound	Cell Type	Preparation	Effect	Concentrati on	Reference
Pentobarbital	Mouse Spinal Neurons	Cultured Neurons	Increased mean open time of GABA-A channels	50 μΜ	
Pentobarbital	Rat Neocortical Neurons	Brain Slices	Increased decay time constant of GABAergic IPSCs	EC50 = 41 μΜ	
Phenobarbital	Mouse Spinal Neurons	Cultured Neurons	Increased GABA-A channel mean open time	500 μΜ	
Phenobarbital	Rat Neocortical Neurons	Brain Slices	Increased decay time constant of GABAergic IPSCs	EC50 = 144 μΜ	
Thiopental	Rat Prefrontal Cortex Neurons	Acutely Dissociated Neurons	Inhibited NMDA-gated currents	IC50 = 33.6 μΜ	

Table 2: Direct Activation of GABA-A Receptors by Barbiturates



Compound	Cell Type	Preparation	Effect	Concentrati on	Reference
Pentobarbital	Rat Hippocampal Neurons	Cultured Neurons	Direct activation of CI- current	EC50 = 0.33 mM	
Phenobarbital	Rat Hippocampal Neurons	Cultured Neurons	Direct activation of CI- current	EC50 = 3.0 mM	•

Other Potential Electrophysiological Effects

While the primary mechanism of action of barbiturates is through GABA-A receptor modulation, other targets have been identified that may contribute to their overall electrophysiological profile.

- Voltage-Gated Sodium Channels: Some studies suggest that at higher concentrations, barbiturates can inhibit voltage-gated sodium channels, which would contribute to the suppression of neuronal excitability by reducing the likelihood of action potential generation.
- AMPA/Kainate Receptors: Barbiturates can also have inhibitory effects on ionotropic glutamate receptors, such as AMPA and kainate receptors, further contributing to a reduction in excitatory neurotransmission.
- NMDA Receptors: As shown with thiopental, some barbiturates can inhibit NMDA receptormediated currents, which would also decrease excitatory signaling.

Experimental Protocols

The in vitro electrophysiological effects of compounds like **Buthalital sodium** are typically investigated using the patch-clamp technique.

Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents

1. Cell Preparation:



- Primary neurons (e.g., from rodent hippocampus or cortex) are cultured on coverslips.
- Alternatively, a stable cell line (e.g., HEK293) expressing specific GABA-A receptor subunits is used.

2. Solutions:

- External Solution (in mM): 140 NaCl, 2.8 KCl, 2.0 MgCl₂, 1.0 CaCl₂, 10.0 Glucose, 10.0 HEPES. pH adjusted to 7.2.
- Internal (Pipette) Solution (in mM): 140 CsCl, 0.1 CaCl₂, 2.0 MgCl₂, 2.0 Na₂-ATP, 1.1 EGTA, 10.0 HEPES. pH adjusted to 7.2. Cesium is used to block potassium channels.
- 3. Recording Procedure:
- A glass micropipette with a resistance of 3-8 M Ω is filled with the internal solution.
- The pipette is lowered onto a neuron, and a high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
- The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell configuration.
- The cell is voltage-clamped at a holding potential of -70 mV.
- GABA (at a low concentration, e.g., EC10) is applied to elicit a baseline current.
- Buthalital sodium is then co-applied with GABA to measure its modulatory effect on the GABA-A receptor current.
- To test for direct activation, **Buthalital sodium** is applied in the absence of GABA.

Experimental Workflow Diagram

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